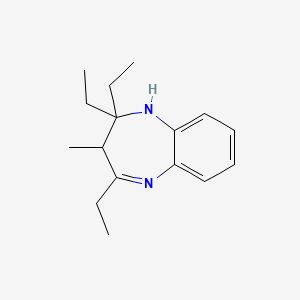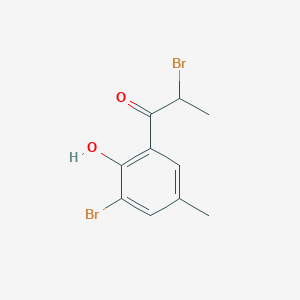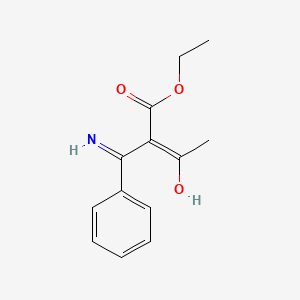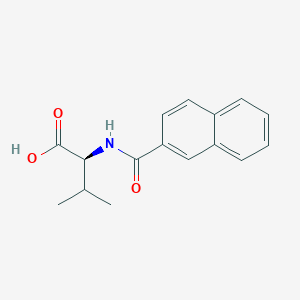
2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes three ethyl groups and one methyl group attached to the benzodiazepine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the cyclocondensation of 1,2-phenylenediamine with a suitable ketone. One common method is the reaction of 1,2-phenylenediamine with acetone in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid. The reaction is carried out under reflux conditions, typically at temperatures around 80°C, for several hours .
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as treated natural zeolite, can enhance the efficiency of the reaction and allow for catalyst reusability . The reaction conditions are optimized to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives with altered pharmacological properties.
Aplicaciones Científicas De Investigación
2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies investigating the structure-activity relationships of benzodiazepines.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant activities.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2,2,4-Triethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,4-benzodiazepine
Uniqueness
2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological properties. The presence of three ethyl groups and one methyl group can affect its binding affinity to the GABA receptor and its overall pharmacokinetic profile, making it distinct from other benzodiazepine derivatives .
Propiedades
Número CAS |
330952-36-8 |
|---|---|
Fórmula molecular |
C16H24N2 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
2,2,4-triethyl-3-methyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C16H24N2/c1-5-13-12(4)16(6-2,7-3)18-15-11-9-8-10-14(15)17-13/h8-12,18H,5-7H2,1-4H3 |
Clave InChI |
CGAVYRSNXYSDHL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2NC(C1C)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)

![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)

![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)

![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)

![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)

methanone](/img/structure/B14238617.png)
